ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate is characterized by a bicyclic indole core system with three distinct substituents positioned at strategic locations. The compound possesses the molecular formula C11H9IN2O4, corresponding to a molecular weight of 360.10 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound follows standard nomenclature conventions, designating the parent indole ring system with appropriate numbering and substituent identification.
The structural framework consists of a benzene ring fused to a pyrrole ring, forming the characteristic indole nucleus that serves as the foundation for all substitutions. The ethyl ester functionality is attached at the 2-position of the indole ring through a carboxylate linkage, creating an electron-withdrawing group that significantly influences the electronic properties of the molecule. The iodine atom occupies the 3-position, representing the largest halogen substituent in this series of compounds and contributing substantially to the overall molecular mass. The nitro group at the 5-position provides additional electron-withdrawing character and contributes to the compound's distinctive yellow coloration observed in crystalline form.
The three-dimensional arrangement of these substituents creates a molecule with distinct steric and electronic properties. The ethyl carboxylate group extends away from the indole plane, while the iodine atom, being relatively large, occupies significant space adjacent to the carboxylate functionality. The nitro group, positioned on the benzene portion of the indole system, creates additional electronic conjugation effects that influence the overall reactivity profile of the compound.
Properties
IUPAC Name |
ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUXGUWRSZESPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694262 | |
| Record name | Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494854-46-5 | |
| Record name | Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate generally follows these key stages:
- Construction of the Indole Core with an Ester at the 2-Position
- Introduction of the Nitro Group at the 5-Position
- Regioselective Iodination at the 3-Position
Each stage requires precise control of reaction conditions to ensure selectivity and yield.
Stepwise Preparation Methods
Construction of Ethyl Indole-2-carboxylate Core
The foundational step is the synthesis of ethyl indole-2-carboxylate, which serves as the scaffold for further functionalization. This can be achieved by Fischer indole synthesis or via cyclization of appropriately substituted anilines with glycine derivatives.
Representative Procedure
- Starting Material: 2-aminobenzonitrile or substituted aniline
- Reagents: Ethyl bromoacetate, sodium hydride
- Solvent: Dimethylformamide (DMF) or acetone
- Conditions: Low temperature for nucleophilic substitution, followed by cyclization
Yield: Typically 30–50% for the indole-2-carboxylate core, depending on the substituents and conditions.
Table 1. Synthesis of Ethyl Indole-2-carboxylate Core
| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-aminobenzonitrile | Ethyl bromoacetate, NaH | DMF | 0–25 | 2–4 | 30–50 |
Introduction of the Nitro Group at the 5-Position
Nitration is typically performed after the indole core is established to ensure regioselectivity at the 5-position. The presence of the electron-withdrawing ester at the 2-position directs electrophilic substitution.
Representative Procedure
- Reagents: Mixed acid (concentrated HNO₃ and H₂SO₄) or milder nitrating agents
- Solvent: Acetic acid or dichloromethane
- Conditions: 0–5°C to minimize over-nitration and decomposition
Yield: 60–80% for mononitration at the 5-position.
Table 2. Nitration of Ethyl Indole-2-carboxylate
| Step | Substrate | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2 | Ethyl indole-2-carboxylate | HNO₃/H₂SO₄ | Acetic acid | 0–5 | 1–2 | 60–80 |
Regioselective Iodination at the 3-Position
The 3-position of the indole ring is highly reactive toward electrophilic halogenation. Iodination is typically done after nitration to avoid unwanted side reactions.
Representative Procedure
- Reagents: Iodine (I₂) and an oxidant such as silver trifluoroacetate or N-iodosuccinimide (NIS)
- Solvent: Acetonitrile or dichloromethane
- Conditions: Room temperature, monitored by TLC
Yield: 70–90% for selective iodination at the 3-position.
Table 3. Iodination of 5-Nitroindole-2-carboxylate Ester
| Step | Substrate | Iodinating Agent | Oxidant/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 3 | Ethyl 5-nitroindole-2-carboxylate | I₂ or NIS | AgTFA or similar | Acetonitrile | 20–25 | 1–2 | 70–90 |
Alternative Synthetic Approaches
Recent literature also describes alternative methods for constructing highly substituted indole-2-carboxylates, such as:
- Cyclization of functionalized glycine esters with ortho-substituted nitroanilines, followed by selective halogenation.
- Transition-metal-catalyzed cross-coupling reactions for late-stage functionalization, though less common for direct iodination at the 3-position.
These methods may offer improved selectivity or functional group tolerance, especially when sensitive substituents are present.
Research Findings and Optimization Notes
- Functional Group Tolerance: The synthetic sequence tolerates a variety of substituents on the aromatic ring, but electron-withdrawing groups generally improve regioselectivity for both nitration and iodination.
- Yield Optimization: Careful control of temperature and stoichiometry during nitration and iodination steps is critical for high yield and purity.
- Purification: Products are typically purified by recrystallization or silica gel chromatography, with structures confirmed by NMR and mass spectrometry.
Summary Table: Overall Synthesis
| Step | Key Transformation | Typical Yield (%) | Notes |
|---|---|---|---|
| 1 | Indole core construction | 30–50 | Via cyclization of glycine ester with aniline |
| 2 | Nitration at 5-position | 60–80 | Low temp, controlled conditions |
| 3 | Iodination at 3-position | 70–90 | Use of I₂/NIS and oxidant, mild conditions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Reduction: The major product is ethyl 3-amino-5-nitro-1H-indole-2-carboxylate.
Hydrolysis: The product is 3-iodo-5-nitro-1H-indole-2-carboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate, in developing antiviral agents. Specifically, compounds in this class have been investigated for their ability to inhibit integrase, an enzyme crucial for HIV replication. Modifications to the indole structure can enhance binding affinity to integrase, potentially leading to effective treatments against HIV .
2. Antibacterial Properties
The unique structure of this compound may also serve as a lead compound for developing new antibiotics targeting bacterial infections. Its reactivity allows for further modifications that could enhance antibacterial efficacy .
3. Cancer Therapeutics
Indole derivatives are recognized for their anticancer properties. This compound's ability to interact with various biological targets positions it as a potential candidate for cancer drug development. Research into its mechanisms of action could reveal pathways that lead to tumor suppression .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common methods include:
- Formation of the Indole Core : Initial steps often involve constructing the indole framework through cyclization reactions.
- Iodination : Introduction of the iodine atom at the 3-position can be achieved using iodinating agents under controlled conditions.
- Nitration : The nitro group at the 5-position is introduced via electrophilic aromatic substitution.
- Esterification : The carboxylic acid is converted into an ethyl ester using standard esterification techniques .
Case Study 1: Integrase Inhibition
A study focused on optimizing indole derivatives for integrase inhibition demonstrated that specific modifications significantly enhanced antiviral activity. This compound was evaluated alongside various analogs, revealing promising IC50 values indicative of strong inhibitory effects against HIV integrase .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of various indole derivatives, including this compound. Results indicated that certain structural modifications led to improved efficacy against Gram-positive bacteria, suggesting its potential as a scaffold for new antibiotic agents .
Mechanism of Action
The mechanism of action of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components. The iodine atom and ethyl ester group may also influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituents on the indole ring significantly alter physical properties. A comparison of key analogs is provided below:
Key Observations :
- Melting Points : Esters (e.g., ethyl indole-2-carboxylate derivatives) generally exhibit lower melting points than carboxylic acids (e.g., indole-5-carboxylic acid, mp 208–210°C) due to reduced hydrogen bonding .
Nitro vs. Halogen Substituents
- Nitro Group: The -NO₂ group at position 5 directs electrophilic substitution to the 4- and 6-positions of the indole ring. It also serves as a precursor for reduction to -NH₂, enabling further functionalization (e.g., amide coupling) .
- Iodine at Position 3 : The iodine atom facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) or metal-catalyzed cross-coupling reactions, a feature shared with its 5-fluoro-3-iodo analog .
Comparative Reactivity in Acylation
Data Tables for Comparative Analysis
Table 1: Structural and Functional Group Comparison
Biological Activity
Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate (C₁₁H₉IN₂O₄) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement characterized by an iodine atom at the 3-position, a nitro group at the 5-position, and an ethyl ester at the 2-carboxylic acid position. The molecular weight of this compound is approximately 360.11 g/mol, which contributes to its reactivity and potential therapeutic applications.
1. Anticancer Activity
Indole derivatives, including this compound, have shown promising results in anticancer research. Studies indicate that certain indole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features were tested against mouse TLX5 lymphoma cells, revealing an IC50 value of approximately 1.5 µM, indicating significant cytotoxic potential .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that indole derivatives can act against a range of bacterial strains.
Table: Antimicrobial Efficacy of Indole Derivatives
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | 15 | 10 |
| Ethyl 5-Nitro-Indole-2-Carboxylate | 20 | 6 |
| Ethyl 3-Iodo-Indole-2-Carboxylate | 12 | 15 |
This table illustrates that this compound demonstrates moderate antimicrobial activity compared to other derivatives .
The biological activity of this compound is attributed to its interactions with various biological targets, including enzymes and receptors:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding: The structural features allow it to bind effectively to certain receptors, influencing cellular signaling pathways.
4. Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been explored for other biological activities:
Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant Activity | Exhibited significant antioxidant properties in vitro |
| Anti-inflammatory | Showed potential in reducing inflammation markers in animal models |
| Antiviral Activity | Preliminary studies suggest efficacy against specific viral strains |
These findings highlight the compound's potential as a multi-functional therapeutic agent .
Q & A
Basic Research Question
- Analytical Techniques :
- 1H/13C NMR : Key signals include the ester carbonyl (~165-170 ppm in 13C NMR), nitro group deshielding effects on adjacent protons, and iodine-induced splitting patterns .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm mass accuracy to rule out contaminants .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% area under the curve) .
What strategies optimize the synthesis of derivatives via coupling reactions at the 3-iodo position?
Advanced Research Question
The 3-iodo group is a versatile handle for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Key considerations:
- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) with ligand optimization (e.g., XPhos for hindered substrates) improves yields in Suzuki reactions .
- Solvent Effects : DMF or THF enhances solubility of indole intermediates, while degassing minimizes palladium deactivation .
- Workflow Example :
How do steric and electronic effects influence the reactivity of the 5-nitro group in further functionalization?
Advanced Research Question
The electron-withdrawing nitro group at C5:
- Reduces Electrophilicity : Limits further electrophilic substitution (e.g., sulfonation) but stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr with amines) .
- Steric Hindrance : Adjacent substituents may hinder access to the nitro group, requiring elevated temperatures or microwave-assisted synthesis for reactions like reduction to amines (e.g., H2/Pd-C in EtOH) .
What are common pitfalls in interpreting NMR data for nitro-substituted indole derivatives, and how can contradictions be resolved?
Q. Data Contradiction Analysis
- Artifacts in 1H NMR : Nitro groups can cause signal broadening or splitting due to quadrupolar relaxation. Use higher field instruments (≥400 MHz) and deuterated DMSO for resolution .
- 13C NMR Shifts : The nitro group deshields C4 and C6 by ~5-10 ppm. Compare with computed (DFT) shifts to confirm assignments .
- Case Study : Inconsistent integration ratios may arise from residual solvents or rotamers. Repetitive drying (MgSO4) and variable-temperature NMR can mitigate these issues .
How can computational methods predict the regioselectivity of reactions involving this compound?
Advanced Research Question
- DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify reactive sites (e.g., C3 for nucleophilic attack) .
- Docking Studies : For biological applications, model interactions with target proteins (e.g., nitro group hydrogen bonding with active-site residues) .
What are the stability profiles of this compound under varying storage conditions?
Q. Methodological Guidance
- Light Sensitivity : The nitro group is prone to photodegradation. Store in amber vials at −20°C under argon .
- Hydrolysis Risk : Ester groups may hydrolyze in humid environments. Use desiccants (silica gel) and avoid aqueous workups unless necessary .
How can researchers leverage this compound as a precursor for bioactive indole derivatives?
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
